N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

Catalog No.
S524299
CAS No.
M.F
C22H29ClN2O4S
M. Wt
453.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2...

Product Name

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

IUPAC Name

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea

Molecular Formula

C22H29ClN2O4S

Molecular Weight

453.0 g/mol

InChI

InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26)

InChI Key

YRSBLSHMKVQWHP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl

Solubility

Soluble in DMSO

Synonyms

CP-424174; CP 424174; CP424174; CP-424,174; CP 424,174; CP424,174.

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl

Description

The exact mass of the compound N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is 452.1537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide, also known as CP-424174, is a synthetic organic compound with the molecular formula C22H29ClN2O4SC_{22}H_{29}ClN_{2}O_{4}S and a molecular weight of approximately 452.99 g/mol. This compound features a complex structure that includes a chloro-substituted aromatic ring, a carbamoyl group, and a benzenesulfonamide moiety, making it notable for its potential applications in medicinal chemistry and biochemistry .

The synthesis of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Carbamoyl Group: Reacting 4-chloro-2,6-diisopropylaniline with an appropriate isocyanate.
  • Sulfonamide Formation: The resulting intermediate can be reacted with benzenesulfonyl chloride to introduce the sulfonamide functionality.
  • Hydroxylation: The final step involves introducing the 2-hydroxypropan-2-yl group through alkylation or similar methods.

These steps require careful control of reaction conditions to yield the desired product with high purity .

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is primarily utilized in scientific research. Its applications include:

  • Model Compound: Used in studies related to cytokine release and inflammatory responses.
  • Pharmaceutical Research: Potential lead compound for developing new therapeutic agents targeting inflammatory diseases.

Interaction studies involving N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide have focused on its effects on cytokine levels in vitro. Preliminary data suggest that it may modulate the release of pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent. Further research is required to elucidate its mechanism of action and identify specific molecular targets .

Several compounds exhibit structural and functional similarities to N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide:

Compound NameStructureKey Features
SulfanilamideSulfanilamideBasic sulfonamide structure; used as an antibiotic
CelecoxibCelecoxibSelective COX-2 inhibitor; anti-inflammatory properties
PhenterminePhentermineAmphetamine derivative; appetite suppressant

Uniqueness

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is unique due to its specific combination of a chloro-substituted aromatic system with a sulfonamide moiety and a hydroxylated propanoyl group. This structural combination provides distinct biological activity profiles compared to other sulfonamides and anti-inflammatory agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

452.1536563 g/mol

Monoisotopic Mass

452.1536563 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Perregaux DG, McNiff P, Laliberte R, Hawryluk N, Peurano H, Stam E, Eggler J,
2: Perregaux DG, Bhavsar K, Contillo L, Shi J, Gabel CA. Antimicrobial peptides

Explore Compound Types